Molecular structure and properties of 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine
Molecular structure and properties of 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine
This guide provides an in-depth technical analysis of 1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine , a specific chemical entity primarily recognized as a pharmaceutical impurity and structural analog of the calcium channel blockers Flunarizine and Lomerizine.[1]
[1]
Executive Summary & Compound Identity
1-Acetyl-4-[bis(4-fluorophenyl)methyl]piperazine is a piperazine derivative characterized by a 4,4'-difluorobenzhydryl group at the N4 position and an acetyl group at the N1 position.[1] It serves as a critical Reference Standard in the quality control (QC) of diphenylpiperazine-class drugs.[1]
In pharmaceutical development, it is identified as a process-related impurity or a degradation product formed via the acetylation of the intermediate 1-[bis(4-fluorophenyl)methyl]piperazine (Flunarizine Impurity A).[1]
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 1-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}ethan-1-one |
| Common Synonyms | N-Acetyl-N'-(4,4'-difluorobenzhydryl)piperazine; Flunarizine Acetyl Impurity |
| CAS Registry Number | 857039-69-1 |
| Molecular Formula | C₁₉H₂₀F₂N₂O |
| Molecular Weight | 330.37 g/mol |
| SMILES | CC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
| Structural Class | Diphenylpiperazine; Acetamide derivative |
Structural Analysis & Physicochemical Properties[1]
Molecular Architecture
The molecule consists of three distinct pharmacophoric regions:
-
The Core: A piperazine ring which serves as the central scaffold.[1]
-
The Hydrophobic Tail: A bis(4-fluorophenyl)methyl group (difluorobenzhydryl).[1] This bulky, lipophilic moiety is critical for interaction with hydrophobic pockets in biological targets (e.g., calcium channels), though its affinity is modulated by the N1 substituent.[1]
-
The N1-Substituent: An acetyl group (
).[1] Unlike the cinnamyl group in Flunarizine or the trimethoxybenzyl group in Lomerizine, the acetyl group converts the N1 amine into an amide .[1]
Physicochemical Impact of Acetylation
The acetylation of the secondary amine (N1) fundamentally alters the acid-base profile of the molecule compared to its parent precursor.[1]
-
Basicity (pKa): The precursor (Impurity A) has two basic nitrogen atoms. In the acetyl derivative, the N1 nitrogen becomes part of an amide bond, rendering it non-basic (neutral).[1] Only the N4 nitrogen (tertiary amine) remains basic (estimated pKa ~7.5–8.0).[1]
-
Lipophilicity (LogP): The acetyl group is less lipophilic than the cinnamyl group of Flunarizine. However, the loss of the ionizable N1 center means the molecule remains neutral over a wider pH range compared to the di-basic parent drugs.[1]
-
Solubility: The compound exhibits low aqueous solubility but high solubility in organic solvents such as Dichloromethane (DCM), Methanol (MeOH), and Dimethyl sulfoxide (DMSO).[1]
Synthesis & Origins (Impurity Profiling)[1][5]
This compound typically arises in two contexts:
-
Synthetic Impurity: During the synthesis of Flunarizine, if acetic anhydride or acetyl chloride is present (e.g., as a solvent contaminant or reagent in prior steps), the intermediate amine can undergo unwanted acetylation.[1]
-
Metabolic Pathway (Theoretical): In vivo, the N-dealkylated metabolite of Flunarizine (Impurity A) could theoretically undergo Phase II conjugation (N-acetylation), though this is less commonly described than glucuronidation.[1]
Synthesis Workflow
The directed synthesis for generating the reference standard involves the selective N-acetylation of the commercially available intermediate.[1]
Protocol:
-
Starting Material: 1-[bis(4-fluorophenyl)methyl]piperazine (CAS 27469-60-9).[1][2][3][4]
-
Reagent: Acetic Anhydride (
) or Acetyl Chloride ( ). -
Base: Triethylamine (
) or Pyridine to scavenge the acid byproduct. -
Solvent: Dichloromethane (DCM) at 0°C to Room Temperature.
Pathway Diagram
The following diagram illustrates the relationship between the drug Flunarizine, its primary metabolite (Impurity A), and the Acetyl derivative.[1]
Figure 1: Structural relationship showing the formation of the 1-acetyl derivative from the core pharmacophore.[1]
Applications in Drug Development[1]
Reference Standard for Quality Control
The primary application of this compound is as a Certified Reference Material (CRM) . In HPLC/UPLC analysis of Flunarizine or Lomerizine API (Active Pharmaceutical Ingredient), unknown peaks must be identified.[1]
-
Retention Time Marker: It elutes differently than the parent drug and the free amine (Impurity A) due to the amide functionality.
-
Limit of Quantitation: Regulatory guidelines (ICH Q3A/Q3B) require impurities >0.1% to be identified. This compound is used to quantify specific process-related contaminants.[1]
Structure-Activity Relationship (SAR) Research
In medicinal chemistry, this compound serves as a "negative control" or comparator:
-
Calcium Channel Blockade: The bulky substituent at N1 (e.g., cinnamyl) is often required for high-affinity binding to T-type or L-type calcium channels.[1] Replacing it with a small acetyl group typically reduces potency , helping researchers map the size/lipophilicity requirements of the binding pocket.[1]
Experimental Protocol: HPLC Identification
Note: This is a generalized method for separating diphenylpiperazine impurities.[1]
-
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase A: Buffer (0.05M
, pH 3.0). -
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-5 min: 70% A / 30% B[1]
-
20 min: 20% A / 80% B (The acetyl derivative is less polar than Impurity A but more polar than Flunarizine).
-
-
Detection: UV at 254 nm (Strong absorption due to the benzhydryl chromophore).
References
-
LGC Standards. (n.d.). Flunarizine Impurity 1 (CAS 857039-69-1).[1][5][6] Retrieved from [1]
-
Pharmaffiliates. (n.d.). Lomerizine Impurities and Reference Standards. Retrieved from [1]
-
European Pharmacopoeia (Ph.[1] Eur.). Flunarizine Dihydrochloride Monograph. (Defines Impurity A and related substances).
-
PubChem. (2025).[2] 1-[Bis(4-fluorophenyl)methyl]piperazine (Precursor Data). Retrieved from [1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 1-(Bis(4-fluorophenyl)methyl)piperazine | C17H18F2N2 | CID 152932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
